- Iterative one-pot synthesis of oligosaccharides, Angewandte Chemie, 2004, 43(39), 5221-5224

Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)

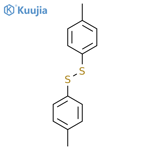

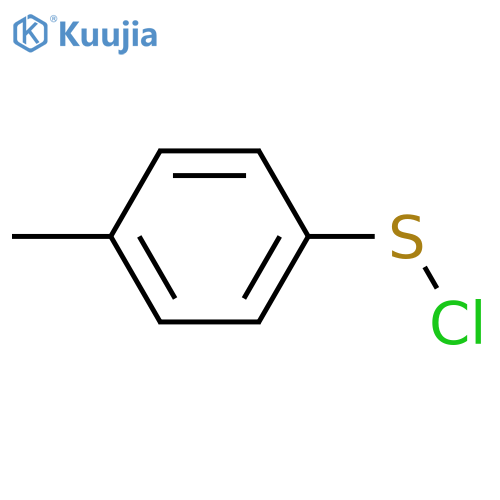

933-00-6 structure

상품 이름:Hypochlorothioous acid,4-methylphenyl ester

Hypochlorothioous acid,4-methylphenyl ester 화학적 및 물리적 성질

이름 및 식별자

-

- Hypochlorothioous acid,4-methylphenyl ester

- 4-Methylphenylsulfenyl chloride

- 4-Toluenesulfenyl chloride

- 4-Tolylsulfenyl chloride

- p-Methylbenzenesulfenyl chloride

- p-Methylphenylsulfenyl chloride

- p-Tolylsulfenyl chloride

- 4-Methylbenzenesulfenyl chloride (ACI)

- p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)

- [(4-Methylphenyl)sulfanyl]chlorane

- p-Tolyl hypochlorothioate

- RSGBMGFQNOGIPC-UHFFFAOYSA-N

- p-toluenesulfenyl chloride

- p-tolyl hypochlorothioite

- P-TOLUENESULFENYLCHLORIDE

- 4-methylbenzenesulfenyl chloride

- Benzenesulfenyl chloride, 4-methyl-

- p-tolylhypochlorothioite

- SCHEMBL2022538

- (4-methylphenyl) thiohypochlorite

- thiohypochlorous acid p-tolyl ester

- 933-00-6

-

- 인치: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3

- InChIKey: RSGBMGFQNOGIPC-UHFFFAOYSA-N

- 미소: ClSC1C=CC(C)=CC=1

계산된 속성

- 정밀분자량: 157.9956991g/mol

- 동위원소 질량: 157.9956991g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 85

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 25.3Ų

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.2

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 밀도: 1.20

- 비등점: 281 ºC

- 플래시 포인트: 120 ºC

Hypochlorothioous acid,4-methylphenyl ester 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00GUZ7-10g |

p-Toluenesulfenylchloride |

933-00-6 | 10g |

$970.00 | 2023-12-16 | ||

| Aaron | AR00GV7J-1g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 1g |

$307.00 | 2025-02-13 | |

| Aaron | AR00GV7J-5g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 5g |

$919.00 | 2025-02-13 | |

| Aaron | AR00GV7J-10g |

p-Toluenesulfenylchloride |

933-00-6 | 98% | 10g |

$1619.00 | 2025-02-13 | |

| 1PlusChem | 1P00GUZ7-5g |

p-Toluenesulfenylchloride |

933-00-6 | 5g |

$558.00 | 2023-12-16 | ||

| 1PlusChem | 1P00GUZ7-1g |

p-Toluenesulfenylchloride |

933-00-6 | 1g |

$192.00 | 2023-12-16 |

Hypochlorothioous acid,4-methylphenyl ester 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Hexane ; 10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt

참조

- Thiol and H2S mediated NO generation from nitrate at copper(II), ChemRxiv, 2022, 1, 1-6

Synthetic Routes 3

반응 조건

1.1 Reagents: Chlorine Solvents: Carbon tetrachloride

참조

- p-Toluenesulfenyl chloride, Organic Syntheses, 1955, 35, 99-101

Synthetic Routes 4

반응 조건

1.1 Reagents: Chlorine

참조

- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides, Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Synthetic Routes 5

Synthetic Routes 6

반응 조건

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 25 °C

참조

- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides, Chemistry - An Asian Journal, 2014, 9(1), 58-62

Synthetic Routes 7

반응 조건

1.1 Reagents: Triethylamine , Sulfuryl chloride Solvents: Pentane

참조

- A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes, Journal of Organic Chemistry, 1995, 60(20), 6431-40

Synthetic Routes 8

반응 조건

1.1 Reagents: Chlorine

참조

- Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride, Journal of Organometallic Chemistry, 1982, 235(1), 37-41

Synthetic Routes 9

반응 조건

1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

참조

- Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791

Synthetic Routes 10

반응 조건

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 0 °C

참조

- Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides, Chem Catalysis, 2023, 3(4),

Synthetic Routes 11

반응 조건

1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ; rt → 0 °C; 30 min, 0 °C

참조

- Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds, Chemical Science, 2022, 13(22), 6567-6572

Synthetic Routes 12

반응 조건

1.1 Reagents: Sulfuryl chloride Solvents: Hexane ; 5 min, 0 °C; 1 h, rt

참조

- Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors, Chemistry - An Asian Journal, 2015, 10(3), 740-751

Synthetic Routes 13

반응 조건

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 2 h, rt

참조

- One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines, Journal of Organic Chemistry, 2023, 88(7), 4581-4591

Synthetic Routes 14

반응 조건

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 25 °C

참조

- Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides, Organic Letters, 2022, 24(22), 4009-4013

Synthetic Routes 15

반응 조건

1.1 Reagents: Chlorine Solvents: Carbon tetrachloride

참조

- The asymmetric desymmetrisation of meso compounds, 2000, , ,

Synthetic Routes 16

반응 조건

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 12 h, rt

참조

- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis, Journal of the American Chemical Society, 2023, 145(9), 5439-5446

Synthetic Routes 17

반응 조건

1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 30 min, 0 °C

참조

- Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species, Journal of the American Chemical Society, 2022, 144(45), 20630-20640

Synthetic Routes 18

반응 조건

1.1 Reagents: Chlorine

참조

- Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides, Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4

Synthetic Routes 19

반응 조건

1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt

참조

- Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II), Journal of the American Chemical Society, 2023, 145(22), 12007-12012

Synthetic Routes 20

반응 조건

1.1 Reagents: Potassium hydroxide , Oxygen Solvents: 1,4-Dioxane ; 5 h, rt

1.2 Reagents: Water Solvents: Ethyl acetate ; rt

1.2 Reagents: Water Solvents: Ethyl acetate ; rt

참조

- Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides, Chemistry - A European Journal, 2016, 22(7), 2532-2538

Hypochlorothioous acid,4-methylphenyl ester Raw materials

Hypochlorothioous acid,4-methylphenyl ester Preparation Products

Hypochlorothioous acid,4-methylphenyl ester 관련 문헌

-

David C. Sherrington,Alexander Swann,Ian M. Huxham,Lawrence Tetley J. Mater. Chem. 1993 3 781

-

Lijun Huang,Zhen Wang,Xuefei Huang Chem. Commun. 2004 1960

-

Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150

-

Qingpeng Zhao,Han Zhang,Yanxin Zhang,Shihao Zhou,Jian Gao Org. Biomol. Chem. 2020 18 6549

-

Gao-Lan Zhang,Meng-Man Wei,Chengcheng Song,Yu-Feng Ma,Xiu-Jing Zheng,De-Cai Xiong,Xin-Shan Ye Org. Chem. Front. 2018 5 2179

933-00-6 (Hypochlorothioous acid,4-methylphenyl ester) 관련 제품

- 2024180-24-1(2-{[2-(Methylsulfanyl)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid)

- 2171289-03-3((2S)-1,1,1-trifluoro-4-(methylsulfanyl)butan-2-amine)

- 1807102-92-6(Methyl 6-bromo-3-methoxypyridine-2-acetate)

- 1805038-18-9(4-(Aminomethyl)-3-bromo-2-(difluoromethyl)pyridine-5-carboxaldehyde)

- 197369-14-5(6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester)

- 771582-03-7(7-(aminomethyl)-2,3-dihydro-1H-indol-2-one)

- 1025575-48-7(N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline)

- 1020719-62-3(Pirfenidone-d5)

- 1710834-34-6(2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid)

- 1355520-38-5(N-(cyanomethyl)-N-methyl-1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxamide)

추천 공급업체

Baoji Haoxiang Bio-technology Co.Ltd

골드 회원

중국 공급자

대량

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량